2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide
Overview
Description
2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrolidine-2,5-dione moiety and a piperazine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Moiety: This can be achieved through the reaction of an appropriate anhydride with an amine, followed by cyclization.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine moiety.
Acetylation: The final step involves the acetylation of the piperazine nitrogen to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant properties and its ability to interact with various biological targets.
Pharmacology: Research focuses on its mechanism of action and its effects on different physiological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide involves its interaction with molecular targets such as ion channels or enzymes. For instance, it may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, leading to its anticonvulsant effects . The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl) 4-(N-phenylanilino)benzoate
- 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
Uniqueness
2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide is unique due to its combination of a pyrrolidine-2,5-dione moiety and a piperazine ring
Properties
IUPAC Name |
2-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c17-14(21)11-18-6-8-19(9-7-18)13-10-15(22)20(16(13)23)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVXQHLOVJAJFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2CC(=O)N(C2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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